Erythromycin A N-oxide

Analytical Chemistry Pharmaceutical Quality Control Method Validation

QC analysts require a reliable reference standard to resolve and quantify Erythromycin EP Impurity H at the ≤1.0% regulatory limit. Erythromycin A N-oxide (CAS 992-65-4) offers a defined chromatographic retention (~0.3 relative to erythromycin A) and 18.5-fold higher aqueous solubility (37 mg/mL vs 2 mg/mL), enabling accurate peak resolution. • Validated EP Impurity H reference standard, ≥98% by HPLC • Distinct chromatographic & solubility profile for HPLC method development • Also serves as key intermediate in patented clarithromycin synthesis route

Molecular Formula C37H67NO14
Molecular Weight 749.9 g/mol
Cat. No. B12353878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin A N-oxide
Molecular FormulaC37H67NO14
Molecular Weight749.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26-,28-,29+,30-,31+,32-,34+,35-,36-,37+/m1/s1
InChIKeyLUIPOVCSQJTWHA-FXYCZVHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin A N-oxide: Key Properties and Procurement Rationale for Research and Quality Control


Erythromycin A N-oxide (CAS 992-65-4), also designated as Erythromycin EP Impurity H, is a chemically defined derivative of the macrolide antibiotic erythromycin A, characterized by the addition of an N-oxide functional group [1]. This modification yields a compound with a molecular formula of C37H67NO14 and a molecular weight of 749.9 g/mol [2]. It occurs naturally as a minor fermentation byproduct in Saccharopolyspora erythraea and is also formed as a facile in vivo metabolite of erythromycin A, with the capacity to revert to the parent compound under reducing conditions . For scientific and industrial users, Erythromycin A N-oxide is primarily procured as a high-purity reference standard (often >95-98% by HPLC) for analytical method development, pharmaceutical impurity profiling, and specialized synthetic applications .

Why Erythromycin A N-oxide Cannot Be Substituted by Erythromycin A or Other In-Class Analogs


Substituting Erythromycin A N-oxide with erythromycin A or its other related substances (e.g., Erythromycin B, C, or N-demethylerythromycin A) is scientifically invalid due to quantifiable differences in critical physicochemical and functional properties. The introduction of the N-oxide moiety dramatically alters the compound's aqueous solubility and chromatographic behavior, which are fundamental for its defined role as a certified reference standard for impurity profiling in pharmaceutical quality control [1]. For instance, where erythromycin A has a reported aqueous solubility of approximately 2 mg/mL , Erythromycin A N-oxide has a calculated solubility of 37 g/L (37 mg/mL) at 25°C, representing an 18.5-fold increase . This distinct solubility profile is not a marginal variation but a decisive factor in analytical method development and sample preparation. Furthermore, its unique synthetic utility as a direct precursor to 6-O-methylerythromycin A N-oxide, a key intermediate in a patented clarithromycin synthesis pathway, is a specific chemical reactivity not shared by the parent erythromycin A or other common impurities [2]. The following sections provide the quantitative evidence that substantiates these critical points of differentiation.

Erythromycin A N-oxide: Quantitative Evidence for Differential Selection Against Analogs


Enhanced Aqueous Solubility vs. Erythromycin A for Analytical Method Development

Erythromycin A N-oxide demonstrates an 18.5-fold higher calculated aqueous solubility compared to its parent compound, erythromycin A. This stark difference in a critical physicochemical property directly impacts sample preparation, mobile phase compatibility, and overall chromatographic behavior during HPLC analysis, making it an essential and distinguishable reference standard .

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Defined Pharmacopoeial Impurity Limit: Erythromycin EP Impurity H Specification

Erythromycin A N-oxide is explicitly identified and limited as 'Erythromycin EP Impurity H' in the European Pharmacopoeia. A vendor specification for erythromycin API sets the maximum allowed content for this specific impurity (Impurity H) at ≤ 1.0%, whereas other related impurities like Impurity F (Pseudo Ery A enol ether) have the same limit and Impurity L (N-formyl ery A) is ≤ 0.4% . This provides a direct, quantitative regulatory threshold that distinguishes it from the main active pharmaceutical ingredient and other impurities.

Pharmaceutical Analysis Regulatory Compliance Quality Assurance

Patented Synthetic Utility as a Direct Precursor to Clarithromycin

Erythromycin A N-oxide is a specifically claimed starting material in a patented, high-yield method for preparing the semi-synthetic macrolide antibiotic clarithromycin (6-O-methylerythromycin A) [1]. The process involves methylating the 6-hydroxy group of Erythromycin A N-oxide to form 6-O-methylerythromycin A N-oxide, followed by a reduction step [2]. This synthetic route circumvents the need for complex protection/deprotection steps required when starting from erythromycin A, which is documented to result in low yields (e.g., 13.1 to 18.5%) [2].

Medicinal Chemistry Process Chemistry Synthetic Methodology

Distinct Chiral Selector Behavior in Capillary Electrophoresis

In a comparative study evaluating erythromycin A and five derivatives as chiral selectors in capillary electrophoresis, Erythromycin A N-oxide exhibited unique complexation behavior with acidic analytes (e.g., leucovorin, ketoprofen, warfarin) at pH 3.0 [1]. While the study did not achieve enantiomeric separation, it calculated complexation constants for each selector-analyte pair, confirming that the N-oxide modification confers different binding affinities and electrophoretic mobility shifts compared to erythromycin A itself and other related substances like anhydroerythromycin A [2].

Chiral Separation Analytical Chemistry Capillary Electrophoresis

Erythromycin A N-oxide: Targeted Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical QC Laboratories: Validated Impurity Quantitation in Erythromycin API

Quality control analysts require Erythromycin A N-oxide as a certified reference standard (e.g., EP Impurity H) to develop and validate stability-indicating HPLC methods. The evidence shows a specific regulatory limit of ≤1.0% for this impurity in erythromycin drug substance . Its distinct solubility (37 mg/mL) and chromatographic retention time, relative to erythromycin A (~0.3) [3], are critical parameters for achieving the necessary resolution and accurate quantification during batch release testing.

Process Chemistry and API Manufacturing: Intermediate for High-Yield Clarithromycin Synthesis

Process chemists developing cost-effective routes to clarithromycin will procure Erythromycin A N-oxide based on its patented use as a starting material . The evidence confirms this N-oxide pathway is a strategic alternative to the low-yielding (≤18.5%) direct methylation of erythromycin A [3]. This application is specific to the N-oxide derivative and directly leverages its unique chemical reactivity for 6-O-methylation and subsequent reduction.

Analytical Method Development: Probing Chiral Selector Mechanisms

Separation scientists investigating the fundamental mechanisms of macrolide-based chiral recognition will select Erythromycin A N-oxide for its unique and quantifiable interaction profile. The evidence demonstrates that its complexation constants (K) with acidic analytes are distinct from those of erythromycin A and its other derivatives under identical capillary electrophoresis conditions . This makes it a valuable tool for structure-activity relationship studies in the field of chiral separations.

Metabolite Identification and Pharmacokinetic Studies: Reference for In Vivo Tracking

Pharmacokinetic and drug metabolism researchers utilize Erythromycin A N-oxide as an authentic standard to identify and quantify this specific, facile metabolite in biological matrices (e.g., plasma, urine, liver microsomes). Its known property of reverting to erythromycin A under reducing conditions is a critical consideration for study design and data interpretation, distinguishing it from other metabolites like N-demethylerythromycin A.

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